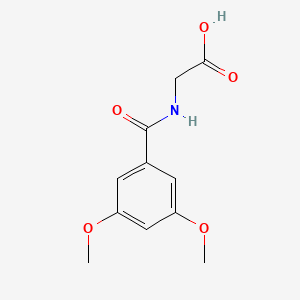

(3,5-Dimethoxy-benzoylamino)-acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[(3,5-dimethoxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-16-8-3-7(4-9(5-8)17-2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBSPOIKQBQXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368354 | |

| Record name | (3,5-Dimethoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62098-74-2 | |

| Record name | (3,5-Dimethoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 3,5 Dimethoxy Benzoylamino Acetic Acid

Established Synthetic Routes and Reaction Mechanisms

Step 1: Synthesis of 3,5-Dimethoxybenzoyl chloride

The first step is the conversion of 3,5-dimethoxybenzoic acid into its more reactive acyl chloride derivative, 3,5-dimethoxybenzoyl chloride. ontosight.ai This is a standard procedure accomplished by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ontosight.ai Using thionyl chloride is common due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Reaction Mechanism: The reaction begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gas.

Step 2: N-acylation of Glycine (B1666218) (Schotten-Baumann Reaction)

The second step involves the reaction of 3,5-dimethoxybenzoyl chloride with glycine (aminoacetic acid) under basic conditions. wikipedia.orgtandfonline.com The base, typically aqueous sodium hydroxide (B78521), serves two critical functions: it deprotonates the amino group of glycine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. byjus.comtandfonline.com The reaction is often performed in a biphasic system, consisting of water and an immiscible organic solvent, to dissolve the reactants appropriately. wikipedia.org

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dimethoxybenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the final amide product, (3,5-Dimethoxy-benzoylamino)-acetic acid.

The table below summarizes the reagents involved in this established synthetic route.

| Step | Reactant 1 | Reactant 2 | Key Reagent | Product |

| 1 | 3,5-Dimethoxybenzoic acid | - | Thionyl chloride (SOCl₂) | 3,5-Dimethoxybenzoyl chloride |

| 2 | Glycine | 3,5-Dimethoxybenzoyl chloride | Sodium hydroxide (NaOH) | This compound |

Development of Novel Derivatization Strategies for Analogues

The development of analogues of this compound involves the chemical modification of its core structure. Derivatization strategies typically target the primary functional groups: the terminal carboxylic acid and the aromatic ring. These modifications are crucial for structure-activity relationship (SAR) studies and for developing new compounds with altered physicochemical properties.

Carboxylic Acid Derivatization:

A primary strategy for creating analogues is the derivatization of the carboxylic acid moiety, most commonly through esterification. This converts the acid into an ester, which can alter properties like solubility, polarity, and biological activity.

Phenacyl Ester Formation : A specific and effective method involves reacting the N-acyl amino acid with a phenacyl halide, such as 2,4′-dibromoacetophenone. This process yields 4′-bromophenacyl esters, which are particularly useful as they introduce a chromophore, facilitating detection by UV-Vis spectrophotometry in analytical techniques like HPLC. researchgate.netmdpi.com This strategy allows for the creation of a series of ester analogues for analytical or biological screening purposes.

Aromatic Ring Derivatization:

The 3,5-dimethoxy-substituted benzene (B151609) ring offers another site for modification. The two methoxy (B1213986) groups are strong activating groups and direct electrophiles to the ortho and para positions (C2, C4, and C6).

Electrophilic Aromatic Substitution : Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be employed to introduce new substituents onto the ring. The specific position of substitution would be dictated by the powerful directing effects of the methoxy groups.

Amino Acid Backbone Modification:

Analogues can also be synthesized by replacing glycine with other amino acids (e.g., alanine, valine, phenylalanine) in the Schotten-Baumann reaction. This would result in a series of N-(3,5-dimethoxybenzoyl) amino acid analogues with varying side chains, allowing for the exploration of steric and electronic effects on the molecule's function.

The table below outlines potential derivatization strategies.

| Target Site | Derivatization Strategy | Reagent Example | Resulting Analogue Class |

| Carboxylic Acid | Esterification | 2,4′-Dibromoacetophenone | Phenacyl esters |

| Carboxylic Acid | Amidation | Various amines / DCC coupling | Amides |

| Aromatic Ring | Nitration | HNO₃ / H₂SO₄ | Nitro-substituted analogues |

| Aromatic Ring | Halogenation | Br₂ / FeBr₃ | Bromo-substituted analogues |

| Amino Acid | Backbone Exchange | Alanine, Valine, etc. | N-(3,5-dimethoxybenzoyl)-α-amino acids |

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound focuses on improving reaction yield, purity, and efficiency while minimizing side reactions and simplifying the workup process. The key parameters for optimization lie within the two main steps of the synthesis.

Optimization of Acyl Chloride Formation:

The conversion of 3,5-dimethoxybenzoic acid to its acyl chloride needs to be controlled to prevent side reactions.

Temperature Control : A staged reaction with gradual temperature increases can lead to higher purity and yield. For instance, initiating the reaction with thionyl chloride at a lower temperature (e.g., 35-40°C) before slowly heating to reflux can prevent the formation of impurities. google.com

Reagent Stoichiometry : Using a slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid. However, a large excess can complicate purification, requiring careful distillation to remove it post-reaction. google.com

Optimization of the Schotten-Baumann Reaction:

This step offers several parameters that can be fine-tuned for optimal results.

Choice of Base : While aqueous sodium hydroxide is common, other bases like potassium carbonate can be used. The choice of base and its concentration can affect the reaction rate and the potential for hydrolysis of the acyl chloride, a competing side reaction. tandfonline.com

Solvent System : A two-phase system (e.g., diethyl ether-water or dichloromethane-water) is standard. wikipedia.org The efficiency of mixing is crucial for maximizing the interfacial area where the reaction occurs.

Phase-Transfer Catalysis : To enhance the reaction rate in a biphasic system, a phase-transfer catalyst (PTC) can be introduced. Cationic surfactants, for example, can act as PTCs, shuttling the reactants between the aqueous and organic phases and potentially leading to nearly quantitative yields. tandfonline.com

Temperature : The acylation is highly exothermic. Maintaining a low temperature (e.g., 0-5°C) by cooling with an ice bath is critical to control the reaction rate, minimize the hydrolysis of the acyl chloride starting material, and prevent degradation of the product. tandfonline.com

The following table summarizes key parameters for the optimization of the N-acylation step.

| Parameter | Condition | Rationale |

| Temperature | 0-5°C | Minimizes hydrolysis of acyl chloride; controls exothermic reaction. |

| Base | Aqueous NaOH or K₂CO₃ | Neutralizes HCl byproduct; deprotonates amine for nucleophilic attack. |

| Solvent | Biphasic (e.g., Organic/Water) | Dissolves reactants and facilitates separation. |

| Catalyst | Phase-Transfer Catalyst | Increases reaction rate in biphasic systems. |

| Stirring | Vigorous | Maximizes interfacial contact between phases for efficient reaction. |

Advanced Analytical and Spectroscopic Characterization of 3,5 Dimethoxy Benzoylamino Acetic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of (3,5-Dimethoxy-benzoylamino)-acetic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the methylene (B1212753) group of the glycine (B1666218) moiety, the amide proton, and the carboxylic acid proton. The aromatic region would typically display a characteristic pattern for a 3,5-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include those for the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons (including the two methoxy-substituted carbons, the two carbons ortho to the carbonyl, and the one carbon para to the carbonyl), the methoxy carbons, and the methylene carbon of the glycine backbone. The chemical shifts of these carbons are indicative of their specific electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: Data is predicted and may vary based on solvent and experimental conditions.

| Atom | ¹H NMR (Predicted δ, ppm) | Multiplicity | ¹³C NMR (Predicted δ, ppm) |

| Carboxylic Acid (-COOH) | ~10-12 | Broad Singlet | ~172 |

| Amide (-NH-) | ~8.5-9.0 | Triplet | - |

| Amide Carbonyl (-C=O) | - | - | ~167 |

| Aromatic C-H (2,6) | ~7.0 | Doublet | ~106 |

| Aromatic C-H (4) | ~6.7 | Triplet | ~105 |

| Aromatic C (1) | - | - | ~135 |

| Aromatic C (3,5) | - | - | ~160 |

| Methylene (-CH₂-) | ~4.1 | Doublet | ~42 |

| Methoxy (-OCH₃) | ~3.8 | Singlet | ~56 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular weight of this compound is 239.23 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak ([M]⁺) at m/z 239. Subsequent fragmentation provides a characteristic pattern that helps confirm the structure. Common fragmentation pathways for N-acyl glycines involve cleavage of the amide bond and the bonds within the glycine moiety.

Key fragmentation patterns include:

Loss of the carboxyl group: Cleavage of the C-C bond in the glycine unit can lead to the loss of a COOH radical (45 Da).

Formation of the benzoyl cation: Cleavage of the amide C-N bond can generate the 3,5-dimethoxybenzoyl cation.

Cleavage of the glycine backbone: Fragmentation can occur at the N-CH₂ bond.

Table 2: Expected Mass Spectrometry Fragments for this compound.

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

| 239 | Molecular Ion [M]⁺ | C₁₁H₁₃NO₅ |

| 194 | [M - COOH]⁺ | C₁₀H₁₂NO₃ |

| 165 | [3,5-dimethoxybenzoyl]⁺ | C₉H₉O₃ |

| 76 | [Glycine - H]⁺ fragment | C₂H₄NO₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The presence of a broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the carboxylic acid group, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretching vibrations are particularly informative, with the carboxylic acid carbonyl typically appearing around 1700-1725 cm⁻¹ and the amide carbonyl (Amide I band) appearing around 1640-1680 cm⁻¹. The N-H stretching of the secondary amide is expected around 3300 cm⁻¹, and the N-H bending (Amide II band) is typically observed near 1550 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound. Note: Values are typical ranges and can vary.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 (broad) |

| Amide N-H | Stretch | 3400 - 3200 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Carboxylic Acid C=O | Stretch | 1725 - 1700 |

| Amide C=O | Stretch (Amide I) | 1680 - 1640 |

| Aromatic C=C | Stretch | 1600, 1475 |

| Amide N-H | Bend (Amide II) | 1570 - 1515 |

| C-O (Ether) | Stretch | 1250 - 1000 |

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for its quantitative analysis in various matrices.

A reversed-phase HPLC (RP-HPLC) method is commonly employed for compounds of this polarity. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the presence of the aromatic ring and two methoxy groups, the compound has sufficient hydrophobicity to be retained on a C18 column. The inclusion of an acid, such as formic acid or acetic acid, in the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is typically achieved using a UV detector, as the benzoyl moiety contains a strong chromophore.

Table 4: Typical HPLC Parameters for the Analysis of this compound.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm or ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Injection Volume | 5 - 20 µL |

By integrating these advanced analytical techniques, a complete and reliable characterization of this compound can be achieved, ensuring its structural identity and assessing its purity with high confidence.

Biological Profile and Mechanistic Investigations of 3,5 Dimethoxy Benzoylamino Acetic Acid

In Vitro Enzyme Inhibition Studies

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

No studies detailing the inhibitory effects of (3,5-Dimethoxy-benzoylamino)-acetic acid on acetylcholinesterase or butyrylcholinesterase were found.

Beta-Secretase (BACE-1) Inhibition

There is no available data on the capacity of this compound to inhibit the beta-secretase enzyme (BACE-1).

Tyrosinase Inhibition

Research on the tyrosinase inhibition potential of this compound is not present in the search results.

Urease Inhibition

The inhibitory activity of this compound against the urease enzyme has not been documented in the available literature.

5-Lipoxygenase (5-LO) Inhibition

No information was found regarding the in vitro inhibition of 5-Lipoxygenase by this compound.

Chitin (B13524) Synthesis Inhibition

There are no available studies on the effect of this compound on chitin synthesis.

Comprehensive Research on this compound Yields Limited Biological Data

Following an extensive search for scientific literature on the biological and mechanistic properties of the chemical compound this compound, also known as N-(3,5-dimethoxybenzoyl)glycine, it has been determined that there is a notable absence of specific, detailed research data corresponding to the requested article outline.

Searches were conducted to gather information on the compound's enzymatic targets, its effects in cellular-level biological assays—including antiproliferative, antifungal, anti-inflammatory, and antioxidant activities—and the identification of its molecular targets and ligand-receptor interactions. Despite utilizing various search strategies and synonyms for the compound, the inquiries did not yield any specific experimental studies that have characterized these particular biological activities for this compound.

While the constituent chemical moieties of the compound, such as the 3,5-dimethoxybenzoyl group and the glycine (B1666218) structure, are found in various biologically active molecules, no scientific papers or datasets were identified that have specifically evaluated the complete compound as requested. For instance, glycine itself is known to have anti-inflammatory properties, and various dimethoxy-substituted aromatic compounds have been investigated for a range of bioactivities. However, this general information on related structures does not provide the specific, scientifically validated data required to accurately and thoroughly populate the detailed sections of the proposed article for this compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline due to the lack of available research findings for this specific chemical entity.

Structure Activity Relationship Sar Analyses and Rational Drug Design Principles for 3,5 Dimethoxy Benzoylamino Acetic Acid Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of a molecule can be significantly altered by modifying its substituents. For analogues of (3,5-Dimethoxy-benzoylamino)-acetic acid, SAR studies typically focus on three primary regions: the 3,5-dimethoxybenzoyl moiety, the amino-acetic acid linker, and the terminal carboxylic acid group.

Modifications on the Acetic Acid Linker: The acetic acid portion of the molecule provides a specific spatial arrangement and an acidic functional group. The presence of the indole (B1671886) ring nitrogen is not always essential for activity in related structures, as demonstrated by the activity of 1-benzylidenylindene analogues like sulindac. pharmacy180.com Substitution at the α-position of the acetic acid side chain is a common strategy. Introducing a methyl group at this position can have a pronounced effect on activity, while larger or more polar groups like α,α-dimethyl or hydroxyl substitutions may lower it. neu.edu.tr

Modifications of the Carboxylic Acid Group: The terminal carboxyl group is often a key pharmacophoric element, potentially involved in hydrogen bonding or salt bridge interactions with a biological target. drugdesign.org Replacing this acidic functionality with other groups, such as amides or esters, often leads to a decrease or complete loss of activity. pharmacy180.com For example, in indole acetic acid derivatives, the amide versions are typically inactive. pharmacy180.com However, in some cases, esterification can be a valid prodrug strategy to improve bioavailability.

The following table illustrates hypothetical SAR data for analogues of this compound, based on established medicinal chemistry principles.

| Compound ID | R1 (Ring Substituent) | R2 (α-substituent) | R3 (Acid Moiety) | Biological Activity (IC₅₀, µM) |

| 1 (Parent) | 3,5-di-OCH₃ | H | COOH | 10.5 |

| 2 | 3,4-di-OCH₃ | H | COOH | 25.2 |

| 3 | 4-Cl | H | COOH | 5.1 |

| 4 | 3,5-di-Cl | H | COOH | 15.8 |

| 5 | 3,5-di-OCH₃ | CH₃ | COOH | 8.7 |

| 6 | 3,5-di-OCH₃ | H | COOCH₃ | >100 (inactive) |

| 7 | 3,5-di-OCH₃ | H | CONH₂ | >100 (inactive) |

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional arrangement of a molecule (conformation) and the specific spatial arrangement of its atoms (stereochemistry) are pivotal in determining its biological activity. researchgate.net These factors dictate how well the molecule can fit into the binding site of its biological target.

Conformational Analysis: The this compound scaffold possesses several rotatable bonds, allowing it to adopt numerous conformations in solution. However, it is widely assumed that only one or a few of these conformations are "biologically active," meaning they have the correct shape to bind effectively to the target receptor or enzyme. nih.gov Computational methods, such as molecular mechanics, are employed to perform conformational analysis and identify low-energy, stable conformations. nih.gov These predicted shapes can then be compared with the known structure of the target's binding site to deduce the likely active conformation. nih.gov In some cases, the conformation responsible for biological activity may differ from the one observed in the crystal state of the molecule. nih.gov

Stereochemical Influences: Chirality plays a critical role in the activity of many drugs. nih.govnih.gov If a chiral center is introduced into the this compound scaffold, for example by adding a substituent at the α-carbon of the acetic acid moiety, the resulting enantiomers can exhibit significantly different biological activities. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to side effects.

This stereoselectivity can arise from two main factors:

Target Binding: The binding site of a biological target is itself chiral, composed of L-amino acids. Therefore, it can preferentially interact with one enantiomer over the other. Molecular modeling can reveal the structural and stereochemical requirements for an efficient interaction. nih.govnih.gov

Uptake and Metabolism: The transport systems that allow molecules to enter cells can be stereoselective. For instance, studies on acivicin (B1666538) derivatives have shown that differences in the antimalarial activity between stereoisomers are due to a stereoselective uptake mediated by an L-amino acid transport system. researchgate.netnih.govnih.gov

Therefore, understanding the stereochemical requirements is essential for designing potent and selective analogues. nih.govnih.gov

Design and Synthesis of Chemically Modified Analogues for SAR Elucidation

Rational drug design involves the strategic design and synthesis of new molecules to systematically probe the SAR and optimize the properties of a lead compound. For this compound, this process involves creating a library of analogues where specific parts of the molecule are altered.

Design Strategies:

Ring Substitution: Synthesizing analogues with different substituents on the benzoyl ring to explore electronic and steric effects. This includes varying the position, number, and nature (e.g., electron-donating vs. electron-withdrawing) of the groups.

Linker Modification: Altering the length, rigidity, and composition of the linker between the benzoyl ring and the acetic acid. For example, replacing the amide bond with other functional groups or incorporating cyclic structures to restrict conformational flexibility.

Rigid Analogues: Introducing conformational constraints, such as incorporating the structure into a ring system, can help identify the biologically active conformation. nih.gov This strategy was used in the development of acetylcholinesterase inhibitors, where a flexible chain was incorporated into a more rigid isoindoline (B1297411) moiety, leading to more potent activity. nih.gov

Synthetic Approaches: The synthesis of these analogues typically involves standard organic chemistry reactions. A common approach is the coupling of a substituted benzoic acid with an amino acid ester, followed by hydrolysis to yield the final product. For example, a substituted benzoic acid can be converted to an acid chloride or activated with a coupling agent, which then reacts with glycine (B1666218) ethyl ester. The resulting ester is then hydrolyzed under basic conditions to afford the desired (benzoylamino)-acetic acid derivative. The synthesis of novel analogues often involves multi-step procedures to build the desired molecular framework before the final coupling and deprotection steps. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. researchgate.netasianpubs.org These models, once validated, can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Model Development: Developing a QSAR model involves several key steps:

Data Set: A series of analogues of this compound with experimentally determined biological activities is required.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP for hydrophobicity, pKa for acidity), electronic properties (e.g., atomic charges), and steric properties (e.g., molecular volume).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates the descriptors with the biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

3D-QSAR Approaches: More advanced methods, known as 3D-QSAR, consider the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the molecules. researchgate.netasianpubs.org The resulting models can provide contour maps that visualize regions in space where steric bulk, positive charge, or negative charge is favorable or unfavorable for activity, offering direct insights for designing new compounds. researchgate.netasianpubs.org For example, a CoMSIA analysis might reveal the importance of a hydrophobic field in a specific region, suggesting that adding a nonpolar group there could enhance activity. researchgate.netasianpubs.org

The table below shows an example of descriptors that might be used in a QSAR model for this compound class.

| Descriptor | Definition | Potential Impact on Activity |

| LogP | Octanol-water partition coefficient | Measures hydrophobicity; important for membrane passage and binding |

| MR (Molar Refractivity) | Molar refractivity | Relates to molecular volume and polarizability (steric effects) |

| pKa | Acid dissociation constant | Determines the ionization state at physiological pH |

| TPSA | Topological Polar Surface Area | Predicts hydrogen bonding capacity and membrane permeability |

| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital | Relate to the molecule's electronic reactivity |

By integrating these SAR, design, and modeling approaches, researchers can efficiently navigate the chemical space around the this compound scaffold to develop optimized compounds with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling Approaches in Research on 3,5 Dimethoxy Benzoylamino Acetic Acid

Molecular Docking Studies for Binding Affinity and Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode and affinity of a small molecule ligand, such as (3,5-Dimethoxy-benzoylamino)-acetic acid, to the active site of a target protein. The primary goals of molecular docking are to identify the most likely binding conformation(s) and to estimate the strength of the interaction, often expressed as a binding energy or docking score.

The process involves the three-dimensional structures of both the ligand and the protein. The ligand's conformational flexibility is typically explored, while the protein is often kept rigid, although more advanced methods allow for protein flexibility. Scoring functions are then employed to evaluate the goodness of fit for each generated pose, considering factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic contacts.

For a compound like this compound, molecular docking studies would be instrumental in identifying potential biological targets. By screening this compound against a library of protein structures, researchers can generate hypotheses about its mechanism of action. Furthermore, by analyzing the predicted binding pose, key intermolecular interactions can be identified. For instance, the methoxy (B1213986) groups on the benzoyl ring could act as hydrogen bond acceptors, while the carboxylic acid moiety could form salt bridges or hydrogen bonds with basic amino acid residues in the active site. The amide linkage also presents opportunities for hydrogen bonding.

To illustrate the type of data generated from such studies, the following table presents hypothetical docking results of this compound and its analogs against a putative protein kinase target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| This compound | -8.5 | Lys72, Asp184, Leu132 | Lys72 (carbonyl), Asp184 (amide NH) | Leu132, Val80 |

| (3-Methoxy-benzoylamino)-acetic acid | -7.9 | Lys72, Asp184 | Asp184 (amide NH) | Leu132, Val80 |

| (Benzoylamino)-acetic acid | -7.2 | Asp184 | Asp184 (amide NH) | Leu132 |

These results would suggest that the dimethoxy substitutions significantly contribute to the binding affinity, likely through additional interactions within the binding pocket.

Molecular Dynamics Simulations for Ligand-Target System Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. This allows for the study of the flexibility of both the ligand and the protein, the stability of the binding complex, and the role of solvent molecules.

Following a molecular docking study, the most promising ligand-protein complex can be subjected to MD simulations to validate the binding pose and assess its stability. For the this compound-protein complex, an MD simulation would reveal how the ligand and the protein's active site residues adjust to each other. It can confirm the persistence of key hydrogen bonds and hydrophobic interactions observed in the docking study.

Key analyses performed during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds over the simulation time. These simulations provide a more realistic representation of the biological environment and can help refine the understanding of the binding mechanism. For instance, MD simulations could reveal the importance of water molecules in mediating interactions between this compound and its target.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The therapeutic efficacy of a drug is not solely dependent on its binding affinity to the target but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models have become crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. nih.gov

Various computational models, often based on quantitative structure-property relationships (QSPR), are used to predict a wide range of ADME properties for a given chemical structure. For this compound, these predictions would provide valuable insights into its potential as a drug candidate.

Key ADME parameters that can be predicted in silico include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability are estimated.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial.

Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is assessed.

Excretion: Properties related to the elimination of the compound from the body are predicted.

The following table provides a hypothetical in silico ADME profile for this compound.

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | > 90% | Good absorption from the gut |

| Caco-2 Permeability (nm/s) | Moderate | Moderate cell membrane permeability |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross the BBB |

| Plasma Protein Binding (%) | High | Likely to be highly bound to plasma proteins |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Oral Bioavailability (%) | 45% | Moderate oral bioavailability |

Such a profile would guide further chemical modifications to improve, for example, oral bioavailability or to reduce potential drug-drug interactions.

Virtual Screening and Pharmacophore Modeling for Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a target that is known to bind to this compound, virtual screening can be employed to find other, potentially more potent or novel, compounds with similar binding properties.

Pharmacophore modeling is a key component of virtual screening. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

A pharmacophore model can be generated based on the structure of a known active ligand like this compound when bound to its target. The key interaction points—the two methoxy groups, the amide linkage, and the carboxylic acid—would be represented as pharmacophoric features with specific geometric constraints. This model can then be used as a 3D query to screen large chemical databases for molecules that match the pharmacophore.

The process involves:

Feature Identification: Identifying the key chemical features of this compound responsible for its biological activity.

Model Generation: Creating a 3D arrangement of these features.

Database Screening: Searching compound libraries for molecules that fit the pharmacophore model.

Hit Filtering: The identified hits are then typically subjected to molecular docking and further in silico analysis before being selected for experimental testing.

This approach allows for the efficient exploration of vast chemical space to identify novel lead compounds for a specific biological target.

Future Directions and Emerging Research Perspectives for 3,5 Dimethoxy Benzoylamino Acetic Acid

Exploration of New Applications in Proteomics Research

The field of proteomics, the large-scale study of proteins, offers a fertile ground for exploring the applications of (3,5-Dimethoxy-benzoylamino)-acetic acid. Researchers are keen to investigate its potential as a novel chemical probe or labeling agent for proteins. Its distinct chemical properties could allow for the specific targeting and identification of proteins within complex biological samples, a critical step in understanding cellular processes in both health and disease.

Future studies will likely focus on an "omics" approach to delineate the molecular mechanisms that may be influenced by this compound. nih.gov Such an approach allows for the comprehensive analysis of genes, proteins, and metabolites, providing a holistic view of the compound's biological effects. nih.gov For instance, its utility in bottom-up proteomics workflows, where proteins are enzymatically digested and the resulting peptides are analyzed, is an area of active interest. mdpi.comnih.gov The introduction of the this compound moiety to peptides could potentially enhance their detection sensitivity in mass spectrometry-based analyses. nih.govresearchgate.net

A key aspect of this exploration will involve comparing its efficacy with existing reagents and methodologies. For example, the impact of this compound on the ionization efficiency of peptides in techniques like electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI) will be a crucial area of investigation. mdpi.com

Challenges and Opportunities in the Development of Advanced Analogues

The development of advanced analogues of this compound represents a significant opportunity to refine its properties for specific applications. By systematically modifying its chemical structure, researchers can aim to enhance its stability, cell permeability, and target specificity. This approach is inspired by the successful development of derivatives of other bioactive compounds, such as flavone-8-acetic acid (FAA) and 5,6-dimethylxanthone acetic acid (DMXAA), where structural modifications led to compounds with distinct biological effects. mdpi.com

A primary challenge in this endeavor lies in establishing a clear structure-activity relationship (SAR). Understanding how specific chemical modifications influence the compound's behavior is essential for rational drug design. This will require the synthesis of a library of analogues and their subsequent screening in various biological assays.

The opportunities, however, are vast. Advanced analogues could be tailored for use as vascular disrupting agents, similar to the goals for FAA derivatives, or as modulators of specific cellular signaling pathways. mdpi.com The versatility of the core scaffold provides a platform for creating a diverse range of molecules with potentially novel biological activities. mdpi.com

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound and its future analogues, the integration of advanced omics technologies will be indispensable. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global assessment of molecular changes within a biological system. nih.govnih.gov

By employing a multi-omics approach, researchers can move beyond studying a single set of molecules and instead gain a more complete picture of the compound's mechanism of action. nih.gov For example, transcriptomics can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can then shed light on the downstream effects on cellular metabolism.

This integrated approach has proven to be a powerful tool in understanding the mechanisms of other bioactive molecules. frontiersin.org The application of these technologies to this compound research will be crucial for identifying its primary cellular targets, elucidating the pathways it modulates, and ultimately, unlocking its full therapeutic or research potential. The challenges in handling and interpreting the large datasets generated by these technologies are significant, but the potential for novel discoveries makes this a critical avenue for future research. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,5-Dimethoxy-benzoylamino)-acetic acid, and how can purity be validated?

- Methodology : The compound can be synthesized via coupling reactions, such as amide bond formation between 3,5-dimethoxybenzoic acid derivatives and glycine. A common approach involves activating the carboxyl group of 3,5-dimethoxybenzoic acid using carbodiimide reagents (e.g., EDC) with NHS to form an active ester, followed by reaction with glycine . Purification via recrystallization or column chromatography is recommended. Purity can be validated using HPLC (λmax ~230–280 nm for UV detection) and ¹H NMR (e.g., monitoring methoxy proton signals at δ ~3.8 ppm) .

Q. How does the stability of this compound vary under different laboratory storage conditions?

- Methodology : Stability studies should assess degradation kinetics under varying temperatures (e.g., -20°C, 4°C, room temperature) and pH conditions. Use LC-MS to track degradation products, focusing on hydrolysis of the amide bond or demethylation of methoxy groups. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can predict long-term behavior .

Q. What analytical techniques are suitable for characterizing this compound’s structural integrity?

- Methodology : Combine spectroscopic methods:

- ¹H/¹³C NMR : Confirm methoxy groups (δ ~3.8 ppm for ¹H; ~55 ppm for ¹³C) and acetic acid moiety (δ ~4.1 ppm for CH₂).

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).

- High-resolution MS : Validate molecular weight (C₁₁H₁₃NO₅, theoretical MW 239.08 g/mol) .

Advanced Research Questions

Q. How does this compound interact with enzymes involved in aromatic compound metabolism?

- Methodology : Screen for interactions with phenylacetate-CoA ligase or similar enzymes using kinetic assays. Measure substrate affinity (Km) and inhibition constants (Ki) via fluorometric or spectrophotometric methods. Compare with structurally related compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to assess substituent effects on enzyme binding .

Q. What are the temporal effects of this compound on cellular metabolic pathways in in vitro models?

- Methodology : Conduct time-course metabolomics (LC-MS or GC-MS) on treated cell lines (e.g., HepG2). Focus on changes in aromatic amino acid degradation pathways or TCA cycle intermediates. Pair with RNA-seq to identify upregulated/downregulated genes linked to metabolic enzymes .

Q. How do electron-donating substituents (e.g., methoxy groups) influence the compound’s reactivity in radical scavenging assays?

- Methodology : Perform DPPH or ABTS radical scavenging assays. Compare IC₅₀ values with analogs lacking methoxy groups (e.g., 4-hydroxybenzoic acid). Use DFT calculations to correlate substituent effects with H-atom donation capacity .

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) with biomedical applications?

- Methodology : Synthesize MOFs via solvothermal reactions with transition metals (e.g., Zn²⁺, Cu²⁺). Characterize porosity via BET analysis and assess drug-loading efficiency using fluorescent probes. Test biocompatibility in cell viability assays .

Data Contradiction Analysis

Q. Why do reported bioactivity results for this compound vary across studies?

- Methodology : Investigate potential sources of variability:

- Purity discrepancies : Compare batch-specific HPLC profiles from different suppliers.

- Assay conditions : Replicate experiments under standardized pH/temperature conditions.

- Structural analogs : Test activity of common impurities (e.g., demethylated byproducts) to identify false positives .

Q. How to resolve conflicting data on its solubility in aqueous vs. organic solvents?

- Methodology : Systematically measure solubility using shake-flask methods (UV-Vis quantification) in buffers (pH 2–10) and solvents (e.g., DMSO, ethanol). Apply Hansen solubility parameters to predict miscibility gaps .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 239.08 g/mol | |

| Stability (4°C) | >95% purity retained after 12 months | |

| HPLC Retention Time | 8.2 min (C18 column, 70:30 H₂O:MeOH) | |

| DPPH IC₅₀ | 42.5 µM (vs. 58.7 µM for Trolox) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.